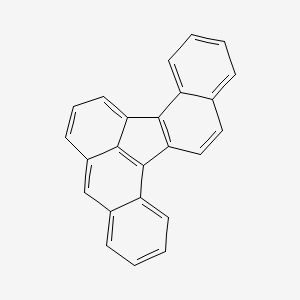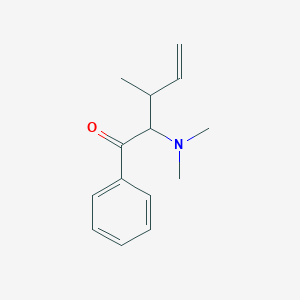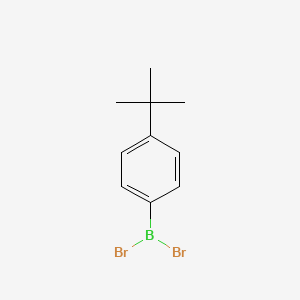
Dibromo(4-tert-butylphenyl)borane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibromo(4-tert-butylphenyl)borane is an organoboron compound characterized by the presence of two bromine atoms and a tert-butyl group attached to a phenyl ring, which is further bonded to a boron atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibromo(4-tert-butylphenyl)borane typically involves the reaction of 4-tert-butylphenylboronic acid with brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities.
化学反応の分析
Types of Reactions
Dibromo(4-tert-butylphenyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the dibromo compound to its corresponding bromo or phenyl derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Bromo or phenyl derivatives.
Substitution: Various substituted phenylboranes depending on the nucleophile used.
科学的研究の応用
Dibromo(4-tert-butylphenyl)borane has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: The compound can be used to synthesize boron-containing biomolecules for biological studies.
Industry: Used in the synthesis of advanced materials, including polymers and electronic materials.
作用機序
The mechanism of action of Dibromo(4-tert-butylphenyl)borane involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the boron center. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
類似化合物との比較
Similar Compounds
Phenylboronic acid: Lacks the bromine atoms and tert-butyl group, making it less reactive in certain reactions.
Dibromo(phenyl)borane: Similar structure but without the tert-butyl group, affecting its steric properties and reactivity.
4-tert-Butylphenylboronic acid: Contains the tert-butyl group but lacks the bromine atoms, leading to different reactivity patterns.
Uniqueness
Dibromo(4-tert-butylphenyl)borane is unique due to the combination of the tert-butyl group and bromine atoms, which provide both steric hindrance and reactive sites for various chemical transformations. This makes it a versatile reagent in organic synthesis and materials science.
特性
CAS番号 |
76782-93-9 |
|---|---|
分子式 |
C10H13BBr2 |
分子量 |
303.83 g/mol |
IUPAC名 |
dibromo-(4-tert-butylphenyl)borane |
InChI |
InChI=1S/C10H13BBr2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7H,1-3H3 |
InChIキー |
FPBAJNNKMNSIMY-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C(C)(C)C)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


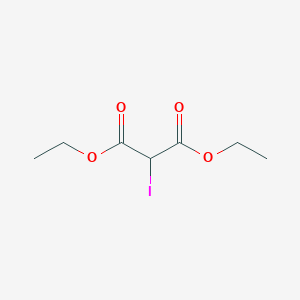


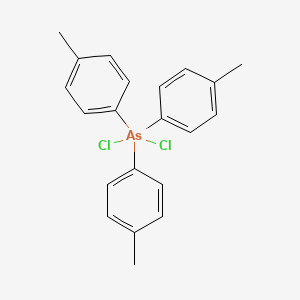
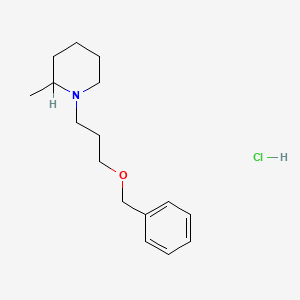

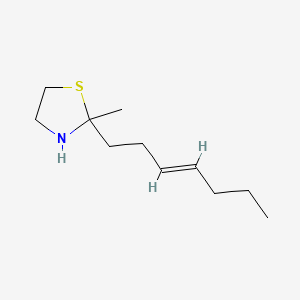
![2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14437680.png)
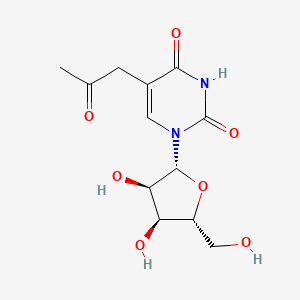
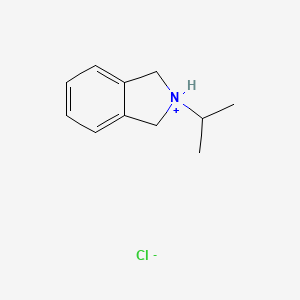
![[(1S,2S,8S,11R,12S,15S,16S)-2,16-dimethyl-6-oxo-5-oxatetracyclo[9.7.0.02,8.012,16]octadecan-15-yl] acetate](/img/structure/B14437686.png)

